2,2,4,4-Tetramethyl-1,3-cyclobutanediol

描述

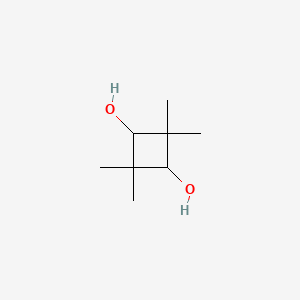

Structure

3D Structure

属性

IUPAC Name |

2,2,4,4-tetramethylcyclobutane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-7(2)5(9)8(3,4)6(7)10/h5-6,9-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXGHZNSUOHCLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C1O)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044908, DTXSID301263004 | |

| Record name | 2,2,4,4-Tetramethylcyclobutane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-2,2,4,4-Tetramethyl-1,3-cyclobutanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301263004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3010-96-6, 2694-23-7, 3039-96-1 | |

| Record name | Tetramethyl-1,3-cyclobutanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3010-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanediol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002694237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,4,4-Tetramethylcyclobutane-1,3-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanediol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003039961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC92373 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3010-96-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,4,4-Tetramethylcyclobutane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-2,2,4,4-Tetramethyl-1,3-cyclobutanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301263004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4,4-tetramethylcyclobutane-1,3-diol, mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4,4-tetramethylcyclobutane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4,4-TETRAMETHYL-1,3-CYCLOBUTANEDIOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7WK40I307 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2,4,4-TETRAMETHYL-1,3-CYCLOBUTANEDIOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3G697089H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,2,4,4 Tetramethyl 1,3 Cyclobutanediol

Conventional Synthetic Routes

The principal and most established industrial method for synthesizing 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (B147498) begins with isobutyric anhydride (B1165640). This pathway involves a high-temperature pyrolysis step followed by dimerization and subsequent hydrogenation.

Pyrolysis and Hydrogenation Pathways from Isobutyric Anhydride

The synthesis of TMCD via this conventional route is a three-step process:

Pyrolysis: Isobutyric anhydride is subjected to high-temperature cracking, or pyrolysis, to produce dimethylketene (B1620107) (DMK). researchgate.netacs.org This reaction is a first-order kinetic process. researchgate.net Compared to the pyrolysis of isobutyric acid, the use of the anhydride allows for a lower pyrolysis temperature and results in a much higher selectivity for the desired dimethylketene product. researchgate.netacs.org This is attributed to a more stable six-centered transition state during anhydride pyrolysis. acs.org

Dimerization: The highly reactive dimethylketene spontaneously undergoes a head-to-tail dimerization to form the cyclic diketone, 2,2,4,4-tetramethyl-1,3-cyclobutanedione (CBDK). wikipedia.orgwikipedia.org This dimerization occurs readily upon the formation of the ketene (B1206846). wikipedia.org

Hydrogenation: The final step is the catalytic hydrogenation of the diketone ring of CBDK to yield this compound. wikipedia.org This reduction of the two ketone groups produces a mixture of cis and trans isomers of the final diol product. wikipedia.org

Catalytic Hydrogenation Advancements

Ruthenium-based catalysts are highly effective for the hydrogenation of CBDK to TMCD. wikipedia.org Supported ruthenium catalysts, in particular, have demonstrated excellent performance. Studies involving various supports such as activated carbon (AC), alumina (B75360) (Al2O3), silica (B1680970) (SiO2), and HZSM-5 have been conducted to investigate the support's effect on catalytic activity. researchgate.netresearchgate.net

Among these, Ru/AC catalysts have shown superior results, achieving complete conversion of CBDK with a selectivity for TMCD up to 99.1%. researchgate.netresearchgate.net The effectiveness of the Ru/AC catalyst is attributed to its larger specific surface area, smaller Ru particle size, and better metal dispersion. researchgate.net The particle size of the ruthenium catalyst can also influence the isomeric outcome; larger Ru particles have been shown to favor a higher selectivity towards the trans-TMCD isomer. researchgate.net DFT calculations and product distribution analysis suggest that cis-TMCD is the kinetically favored product. researchgate.net

| Catalyst Support | Substrate Conversion | TMCD Selectivity | Key Findings |

|---|---|---|---|

| Activated Carbon (AC) | Complete | Up to 99.1% | Superior performance due to better Ru dispersion and smaller particle size. |

| Alumina (Al2O3) | Data not specified | Data not specified | Investigated as a potential support. |

| Silica (SiO2) | Data not specified | Data not specified | Investigated as a potential support. |

| HZSM-5 | Data not specified | Data not specified | Investigated as a potential support. |

A novel quaternary catalyst system comprising copper, zinc, aluminum, and chromium oxides has been developed for the hydrogenation of CBDK. google.com This catalyst facilitates the conversion of the diketone to the diol with high selectivity and features a simple reaction process with fewer side reactions. google.com

The composition of the catalyst is a critical factor in its performance. The components, calculated by weight parts of their oxides, are typically in the range of 40-70 parts copper oxide, 10-35 parts zinc oxide, 10-20 parts aluminum oxide, and 5-10 parts chromium oxide. google.com Hydrogenation is carried out under hydrogen pressure, with typical reaction conditions including a pressure of 2.0 to 8.0 MPa and a temperature of 140°C to 200°C. google.com Under these conditions, a CBDK conversion rate of 87.7% and a TMCD selectivity of 85.8% have been reported. google.com

| Parameter | Value |

|---|---|

| CBDK Conversion | 87.7% |

| TMCD Selectivity | 85.8% |

| Reaction Temperature | 140 - 200 °C |

| Reactor Pressure | 2.0 - 8.0 MPa |

Alternative Synthetic Approaches

While the pyrolysis of isobutyric anhydride is the dominant commercial route, alternative methods for producing the intermediate 2,2,4,4-tetramethyl-1,3-cyclobutanedione have been described. One such method starts with isobutyryl chloride. wikipedia.orggoogle.com In this process, isobutyryl chloride is treated with triethylamine (B128534) in an ether solvent, which leads to dehydrohalogenation and subsequent dimerization of the resulting dimethylketene to form CBDK. wikipedia.orggoogle.com The intermediate CBDK is then reduced to TMCD. One described method for this reduction step involves using sodium borohydride (B1222165) (NaBH4) in a methanol (B129727) and water solution under ice bath conditions to achieve the final diol product. google.com

Meldrum's Acid-Based Strategies

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly acidic and versatile reagent in organic synthesis, often used as a precursor for forming carbon-carbon bonds and in the synthesis of various heterocyclic compounds. wikipedia.orgresearchgate.net Its derivatives are valuable intermediates due to the high acidity of the C5 proton and the molecule's rigid structure. researchgate.net While Meldrum's acid is widely employed in condensation, alkylation, and acylation reactions to create complex molecular scaffolds, its specific application as a primary synthetic route for the direct production of 2,2,4,4-tetramethyl-1,3-cyclobutanedione is not prominently documented in surveyed chemical literature. researchgate.netnih.gov The established industrial syntheses typically rely on alternative precursors.

Isobutyryl Chloride-Based Synthesis

A significant pathway to TMCD begins with isobutyric acid derivatives, such as isobutyryl chloride. google.com This method involves the dehydrochlorination of isobutyryl chloride in the presence of a base, such as triethylamine, to generate a highly reactive intermediate, dimethylketene (DMK). google.com This ketene then undergoes a spontaneous [2+2] cycloaddition reaction, dimerizing to form the stable four-membered diketone ring, 2,2,4,4-tetramethyl-1,3-cyclobutanedione. wikipedia.org The final step is the reduction of this diketone intermediate. For instance, the diketone can be dissolved in methanol and water and reduced using sodium borohydride (NaBH₄) under ice bath conditions to yield the final diol product, this compound. google.com

Photoreaction and Subsequent Reduction Routes

The formation of cyclobutane (B1203170) rings through [2+2] photocycloaddition reactions is a fundamental process in organic photochemistry. topitalianscientists.org However, the industrial synthesis of the TMCD precursor, 2,2,4,4-tetramethyl-1,3-cyclobutanedione, typically involves the thermal dimerization of dimethylketene rather than a photochemical route. wikipedia.org This ketene is commonly generated via the pyrolysis of isobutyric anhydride. wikipedia.org Once the 2,2,4,4-tetramethyl-1,3-cyclobutanedione ring is formed, it is converted to the diol via catalytic hydrogenation. wikipedia.org This reduction of the two ketone groups yields the cis and trans isomers of this compound. wikipedia.org Common catalysts for this hydrogenation step include ruthenium, nickel, or rhodium. wikipedia.org

Isomer Separation and Purification Techniques

The hydrogenation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione inherently produces a mixture of cis and trans isomers of the diol. wikipedia.org For applications in polymer synthesis, particularly for high-performance polyesters, the separation and purification of these isomers are critical.

Strategies for Cis-Trans Isomer Resolution

The primary physical method for separating the cis and trans isomers of TMCD is fractional crystallization. This technique exploits the differences in solubility and crystal packing between the two isomers in a given solvent. By carefully controlling temperature and concentration, one isomer can be selectively crystallized from the solution, leaving the other enriched in the mother liquor.

Another method that has been historically reported for separating the isomers is fractional sublimation, although this is considered less superior to modern crystallization techniques. google.com Through these separation processes, two distinct compounds have been isolated with melting points of approximately 147-148°C for the trans isomer and 162.5-163°C for the cis isomer. google.com

Esterification-Crystallization Protocols for Isomer Separation

A highly effective chemical method for isomer separation involves the derivatization of the diol mixture into esters, which exhibit significantly different physical properties. google.com This protocol relies on reacting the cis/trans TMCD mixture with an esterifying agent to form diesters. google.com A key advantage of this method is that the diester of the trans isomer is often a solid at room temperature, while the diester of the cis isomer is a liquid. google.com This physical difference allows for a simple and efficient separation by filtration.

Common esterifying agents include:

Formic Acid and Acetic Acid : The trans-diformate and trans-diacetate esters of TMCD are crystalline solids at room temperature, whereas the corresponding cis isomers are liquids. google.com

Monochloroacetic Acid : Reacting TMCD with monochloroacetic acid yields bischloroacetate esters. The trans-bischloroacetate ester can be selectively precipitated as a solid with a melting point of 103.5-104°C. uni.edu

After the solid trans-diester is separated, the pure trans-TMCD can be regenerated via hydrolysis (alcoholysis). google.com The liquid cis-diester can also be hydrolyzed back to the diol and further purified by fractional recrystallization to obtain the high-purity cis isomer. google.com

| Ester Derivative | Cis Isomer Physical State (at Room Temp.) | Trans Isomer Physical State (at Room Temp.) | Reference |

|---|---|---|---|

| Diformate | Liquid | Solid | google.com |

| Diacetate | Liquid | Solid | google.com |

| Bischloroacetate | Liquid (Solubilized) | Solid (Precipitate) | uni.edu |

Industrial Production Process Optimization

The optimization of the industrial production of TMCD focuses heavily on the catalytic hydrogenation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione (CBDK). The goal is to achieve high conversion rates, high selectivity towards the desired diol product, and catalyst stability. google.comresearchgate.net

While catalysts based on Ruthenium (such as Ru/C), Nickel, and Rhodium are commonly used, significant research has gone into developing more efficient catalyst systems. wikipedia.orgresearchgate.net One such advancement is the development of a novel quaternary catalyst composed of copper, zinc, aluminum, and chromium oxides. google.com This catalyst enables the hydrogenation of CBDK with high conversion and selectivity in a fixed-bed reactor. google.com The process involves passing the raw material (CBDK) and a solvent through the reactor under hydrogen pressure. google.com

Optimized reaction conditions using this catalyst system have been identified to maximize yield and minimize side reactions. The use of specific solvents like dimethyl adipate (B1204190) or 1,4-cyclohexanedimethanol (B133615) can further suppress unwanted side reactions by stabilizing the diketone intermediate. google.com The data below outlines typical parameters for this optimized industrial process.

| Parameter | Value/Range | Reference |

|---|---|---|

| Catalyst Composition (by weight) | CuO (40-70%), ZnO (10-35%), Al₂O₃ (10-20%), Cr₂O₃ (5-10%) | google.com |

| Reactor Pressure | 2.0 - 8.0 MPa | google.com |

| Reaction Temperature | 140 - 200 °C | google.com |

| Reaction Velocity (LHSV) | 2 - 5 h⁻¹ | google.com |

| Hydrogen/Hydrocarbon Molar Ratio | 100 - 350 | google.com |

| CBDK Conversion Rate | 87.7% | google.com |

| TMCD Selectivity | 85.8% | google.com |

Chemical Reactivity and Reaction Mechanisms of 2,2,4,4 Tetramethyl 1,3 Cyclobutanediol

Hydroxyl Group Functionalization

The primary reactions of CBDO involve the functionalization of its hydroxyl groups. These reactions include esterification, and theoretically, oxidation and substitution.

Esterification is the most significant reaction for 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (B147498), forming the basis of its widespread use in the polymer industry. wikipedia.org This process typically involves reacting the diol with dicarboxylic acids or their derivatives to produce polyesters. wikipedia.org

Detailed research has been conducted on the synthesis of specific diesters. For instance, the compound trans-2,2,4,4-tetramethyl-1,3-cyclobutanediol bischloroacetate was prepared and characterized using this compound and monochloroacetic acid. uni.eduuni.edu In this particular study, it was noted that uncatalyzed reactions generally provided better yields than catalyzed attempts. uni.eduuni.edu

In the context of producing high-performance copolyesters, CBDO is often reacted with diacids such as terephthalic acid. acs.org These reactions are typically facilitated by catalysts to achieve high molecular weights and desirable material properties. Common catalysts include organotin compounds like dibutyltin (B87310) oxide, as well as zinc acetate (B1210297) and antimony trioxide. researchgate.net

| Reactant | Product | Catalyst/Conditions | Reference |

|---|---|---|---|

| Monochloroacetic Acid | trans-2,2,4,4-tetramethyl-1,3-cyclobutanediol bischloroacetate | Uncatalyzed reaction noted for better yield | uni.eduuni.edu |

| Terephthalic Acid | Poly(tetramethyl-cyclobutylene terephthalate) | Dibutyltin oxide, Zinc acetate | acs.orgresearchgate.net |

| Dimethyl Terephthalate (B1205515) | Copolyesters | Dibutyltin oxide (noted as highly effective) | researchgate.net |

Theoretically, the secondary hydroxyl groups of this compound can be oxidized. The expected product of such an oxidation would be the corresponding diketone, 2,2,4,4-tetramethyl-1,3-cyclobutanedione. While this transformation is chemically plausible, and the reverse reaction (hydrogenation of the diketone to form the diol) is the primary industrial synthesis route for CBDO, specific studies detailing the direct oxidation of the diol back to the diketone are not extensively documented in the reviewed scientific literature. wikipedia.org

The hydroxyl groups of an alcohol can generally undergo nucleophilic substitution reactions to replace the -OH group with other functional groups, such as halides. For this compound, these reactions are considered possible due to the presence of the reactive hydroxyl sites. ontosight.ai However, similar to oxidation pathways, the primary focus of research has been on its application in polymerization via esterification. Consequently, detailed reports and specific methodologies for substitution reactions on this particular diol are not widely available in the surveyed literature.

Theoretical and Computational Studies of Reactivity

To better understand the reaction pathways and mechanisms at a molecular level, theoretical and computational methods, particularly Density Functional Theory (DFT), have been employed.

DFT calculations have provided significant insights into the esterification of CBDO. A study focusing on the polymerization of CBDO with terephthalic acid (TPA) using a dimethyl tin oxide catalyst demonstrated the reaction mechanism at a quantum-chemical level. acs.org Using the ωB97X-D functional, the study showed that the esterification process involves the reduction and subsequent dehydration of the tin catalyst, with the diol and diacid becoming ligands on the metal center. acs.org

The calculations revealed that the reaction most plausibly proceeds through an intramolecular acyl-transfer mechanism from the tin complex. This transfer is facilitated by a coordinated proton donor. The activation energy for the attack of TPA on the catalyst complex was calculated to be 75 kJ/mol. acs.org DFT has also been used to analyze the synthesis of CBDO itself, proposing mechanisms for the cis-selectivity observed during the catalytic hydrogenation of the precursor diketone. researchgate.net

Building on theoretical models, the mechanism of catalyzed esterification for this compound has been elucidated. Organotin catalysts, frequently used in polyester (B1180765) production, are a key area of study. acs.org

The mechanism proposed by DFT analysis for a dimethyl tin oxide catalyst involves the following key steps:

Catalyst Activation: The diol (CBDO) and dicarboxylic acid (TPA) coordinate to the tin center, reducing and dehydrating the catalyst to form a four-coordinate complex. acs.org

Ligand Formation: Both the alcohol and acid monomers become ligands attached to the tin atom. acs.org

Intramolecular Acyl-Transfer: The rate-determining step is proposed to be an intramolecular acyl transfer from the acid to the alcohol within the coordination sphere of the tin catalyst. acs.org This process is aided by a proton donor. acs.org

This computational model provides a foundational understanding of how organotin catalysts facilitate the polyesterification of CBDO, which is critical for optimizing reaction conditions and avoiding undesirable side reactions during industrial production. acs.org Experimental work has confirmed that catalysts like dibutyltin oxide are particularly effective for the transesterification of CBDO with esters like dimethyl terephthalate. researchgate.net

Polymerization Science of 2,2,4,4 Tetramethyl 1,3 Cyclobutanediol

Role as a Monomer in Condensation Polymerization

2,2,4,4-Tetramethyl-1,3-cyclobutanediol (B147498) (TMCD) is a rigid aliphatic diol that serves as a crucial monomer in condensation polymerization for creating high-performance polymers. researchgate.netnih.gov Its bulky, cycloaliphatic structure imparts unique properties to the resulting polymers, such as enhanced thermal stability, mechanical strength, and optical clarity. researchgate.net Consequently, TMCD has gained significant academic and commercial interest as a building block for polyesters and polycarbonates, often positioned as a substitute for bisphenol A (BPA). researchgate.netnih.govrsc.org

The synthesis of polyesters utilizing TMCD typically follows a direct esterification or transesterification pathway, most commonly conducted via a two-stage melt polymerization process. This method avoids the need for large volumes of solvent and simplifies product purification.

The process begins with the transesterification (or esterification) stage. In this phase, a diacid or its dimethyl ester (like dimethyl terephthalate) is reacted with an excess of diols, including TMCD and any co-monomers. nih.gov This reaction is carried out at elevated temperatures, typically between 190°C and 250°C, and results in the formation of low-molecular-weight oligomers and a byproduct, either water (from direct esterification) or methanol (B129727) (from transesterification). nih.gov The removal of this byproduct by distillation is crucial as it drives the reaction equilibrium toward the formation of oligomers. nih.gov

The second stage is polycondensation . The oligomers from the first stage are subjected to higher temperatures (260°C to 290°C) and a high vacuum. nih.gov This environment facilitates the removal of unreacted diols and other volatile byproducts, promoting the linking of oligomers into high-molecular-weight polymer chains. nih.gov The reaction is complete when the desired molecular weight, often monitored by measuring the melt viscosity, is achieved. google.com

TMCD is rarely used as the sole diol in polymerization. It is typically copolymerized with other diacids and diols to tailor the final properties of the polyester (B1180765), such as glass transition temperature (Tg), impact strength, and clarity. semanticscholar.org The rigid nature of the TMCD unit generally increases the Tg of the resulting copolyester. researchgate.net

Common Comonomers for TMCD-based Polyesters:

| Comonomer Type | Specific Compound | Resulting Polymer/Effect |

| Aromatic Diacid | Terephthalic Acid (TPA) | Forms copolyesters with high heat resistance and impact strength. nih.gov |

| Bio-based Diacid | 2,5-Furandicarboxylic Acid (FDCA) | Creates amorphous copolyesters with high Tg, serving as a bio-based alternative to TPA-based polymers. researchgate.net |

| Cycloaliphatic Diol | 1,4-Cyclohexanedimethanol (B133615) (CHDM) | Used in combination with TMCD and TPA to produce commercially successful, clear, tough, and BPA-free copolyesters like Tritan™. researchgate.netmdpi.com |

| Aliphatic Diol | Ethylene (B1197577) Glycol (EG) | Acts as a flexible comonomer to balance the rigidity imparted by TMCD, modifying properties like impact resistance. researchgate.net |

Copolyesters based on terephthalic acid, TMCD, and 1,4-cyclohexanedimethanol have demonstrated excellent transparency and toughness. mdpi.com Similarly, the incorporation of TMCD with the bio-based 2,5-furandicarboxylic acid leads to amorphous polyesters with a glass transition temperature exceeding 100°C. researchgate.net The ratio of TMCD to other flexible diols like ethylene glycol or 1,4-butanediol (B3395766) can be adjusted to achieve a desired balance between high Tg and high impact resistance. researchgate.net

TMCD is a viable alternative to BPA for producing polycarbonates with improved properties. researchgate.net The primary method for synthesizing polycarbonates from aliphatic diols like TMCD is melt transesterification . researchgate.net

This process involves the reaction of TMCD with a carbonate source, such as diphenyl carbonate (DPC), at high temperatures. researchgate.netuwb.edu.pl The reaction proceeds in stages, similar to polyesterification, where an initial transesterification forms oligomers and releases phenol (B47542) as a byproduct. google.com The subsequent polycondensation step, carried out under vacuum, removes the phenol to drive the reaction toward the formation of high-molecular-weight polycarbonate. google.com This phosgene-free method is considered more environmentally friendly than traditional interfacial polymerization routes used for BPA-polycarbonate. uwb.edu.pl The synthesis can be performed in a series of reactors where precise control of temperature, vacuum, and agitation allows for the effective removal of byproducts and growth of the polymer chain. google.com

Catalysis in Polymerization Processes

Catalysts are essential for achieving practical reaction rates and high molecular weights in the polymerization of TMCD. The choice of catalyst depends on the specific polymerization process (polyesterification or polycarbonate synthesis) and the reaction stage.

In polyesterification , a two-catalyst system is often employed.

Transesterification Stage: Catalysts based on zinc, tin, or titanium are common. nih.gov Examples include zinc acetate (B1210297) and dibutyltin (B87310) oxide. researchgate.net Dibutyltin oxide has been noted as particularly effective for the transesterification of TMCD with dimethyl terephthalate (B1205515). researchgate.net

Polycondensation Stage: Antimony-based catalysts, such as antimony trioxide, are frequently used to promote the chain-building reactions at higher temperatures. google.com

For polycarbonate synthesis via melt transesterification, various catalysts can be used. Quaternary ammonium (B1175870) and quaternary phosphonium (B103445) compounds are effective in the initial oligomerization stage. google.com Other catalysts, such as 4-(dimethylamino)pyridine (DMAP), have also been studied for the melt transesterification of carbonates. researchgate.net

Examples of Catalysts in TMCD Polymerization:

| Polymer Type | Polymerization Stage | Catalyst Example |

| Polyester | Transesterification | Zinc Acetate, Dibutyltin Oxide |

| Polyester | Polycondensation | Antimony Trioxide |

| Polycarbonate | Melt Transesterification | Quaternary Phosphonium Compounds, 4-(dimethylamino)pyridine (DMAP) |

Impact of Isomerism on Polymerization Kinetics and Outcome

TMCD is produced as a mixture of two geometric isomers: cis and trans, based on the relative orientation of the two hydroxyl groups on the cyclobutane (B1203170) ring. wikipedia.org The ratio of these isomers can significantly influence the polymerization process and the properties of the final polymer, though the differential reactivities have not been studied in exhaustive detail. wikipedia.org

The structural differences between the cis and trans isomers of TMCD are believed to affect their reactivity in polymerization, primarily due to steric hindrance.

Trans-Isomer: The hydroxyl groups are on opposite sides of the cyclobutane ring. This configuration generally results in less steric hindrance around the reactive sites. ontosight.ai This reduced steric strain can make the trans isomer the thermodynamically more stable of the two. researchgate.net

Cis-Isomer: The hydroxyl groups are on the same side of the ring. This arrangement can lead to greater steric crowding, potentially influencing how readily the monomer can approach the growing polymer chain and fit into the polymer backbone. wikipedia.org In the synthesis of the monomer itself, the cis isomer is considered the kinetically favored product. researchgate.net

The steric hindrance created by the four methyl groups and the cyclobutane ring is a defining feature of TMCD. researchgate.net This bulkiness is responsible for many of the desirable properties of TMCD-based polymers, but it also affects polymerization kinetics. The different spatial arrangements of the hydroxyl groups in the cis and trans isomers mean they present different steric profiles during the reaction. While direct kinetic studies comparing the two are scarce, it is understood that the isomer ratio is a critical parameter to control during synthesis to ensure consistent polymer properties. wikipedia.org For example, the melting and glass transition behavior of TMCD-based polycarbonates has been found to be related to the trans content in the polymer. researchgate.net

Influence on Polymer Microstructure and Composition

The incorporation of this compound (CBDO) into polymer chains exerts a profound influence on their microstructure and composition, primarily due to its rigid and bulky cycloaliphatic structure. This monomer significantly affects polymer crystallinity, stereochemistry, and segmental arrangement, which in turn dictates the final material properties.

Disruption of Crystallinity and Induction of Amorphous Microstructures

One of the most significant effects of including CBDO as a comonomer is the disruption of polymer chain packing, which hinders crystallization and promotes an amorphous microstructure. The non-planar and rigid nature of the cyclobutane ring prevents the polymer chains from aligning into ordered, crystalline lattices.

Research on bio-based polyesters derived from 2,5-furandicarboxylic acid (FDCA) demonstrates this effect clearly. The introduction of just 10% CBDO units into semi-crystalline polymers like poly(ethylene 2,5-furandicarboxylate) (PEF) and poly(propylene 2,5-furandicarboxylate) (PPF) was sufficient to render the resulting copolyesters completely amorphous. mdpi.com This transition to an amorphous state is a key factor in achieving higher transparency in these materials. mdpi.com Similarly, in terephthalate-based copolyesters, the copolymers were found to be amorphous when the CBDO content was between approximately 40 to 90 mol % of the total diol content. researchgate.net This loss of crystallinity is accompanied by a significant increase in the glass transition temperature (Tg), as the rigid CBDO units restrict chain mobility. mdpi.comresearchgate.net

Influence of Stereoisomers on Microstructure

CBDO exists as two distinct stereoisomers, cis and trans, based on the relative orientation of the two hydroxyl groups. The specific isomer or the ratio of isomers used in polymerization has a dramatic effect on the resulting polymer's microstructure and properties. The cis isomer has a non-planar, bent C₄ ring structure, while the trans isomer is planar. wikipedia.org

A study comparing terephthalate polyesters prepared with different isomer ratios of CBDO and 1,3-propanediol (B51772) revealed significant differences. A polyester made with 99% cis-CBDO exhibited a much higher Tg (99 °C) and superior thermal stability compared to a polymer made with 100% trans-CBDO (Tg of 69 °C) or a mixed-isomer (43:57 cis/trans) polymer (Tg of 84.5 °C). researchgate.net The onset of thermal decomposition was also higher for the cis-CBDO polymer (360 °C) than for the trans version (345 °C). researchgate.net These findings underscore that the selection of CBDO stereoisomers is a critical variable for controlling the polymer's thermal performance, which is a direct consequence of the distinct microstructures they create. researchgate.net

Polymer Composition and Sequence Distribution

In copolyesters, the distribution of monomer units along the polymer chain is a key aspect of its composition. Studies using 1H NMR and 13C NMR to analyze the chemical structure of copolyesters containing CBDO have determined the sequence distribution. For copolyesters of FDCA modified with CBDO, the degree of randomness (R) was calculated to be close to 1 for all compositions. mdpi.com An R value of 1 indicates a perfectly random distribution of the comonomer units along the polymer backbone, suggesting that the reactivity of the different diols in the polymerization is comparable under the reaction conditions. mdpi.com

Formation of Segmented and Microphase-Separated Architectures

In the synthesis of segmented block copolyesters, CBDO is used to create rigid, high-Tg "hard segments". When these are combined with flexible, low-Tg "soft segments," a unique microstructure can emerge. The chemical incompatibility between the rigid CBDO-containing hard segments and the flexible soft segments can drive a process called microphase separation. elsevierpure.comresearchgate.net This results in a nanostructured morphology where domains of the hard segment are dispersed within a continuous matrix of the soft segment. elsevierpure.com Techniques such as small-angle X-ray scattering have confirmed the presence of this microphase separation in the bulk morphology of CBDO-based segmented copolyesters. researchgate.net This controlled, heterogeneous microstructure is responsible for the desirable combination of properties, such as toughness and elasticity, found in these materials.

Advanced Materials Development Through 2,2,4,4 Tetramethyl 1,3 Cyclobutanediol Incorporation

Engineering of High-Performance Copolyesters

The incorporation of 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (TMCD) into polyester (B1180765) chains marks a significant step forward in creating materials with superior properties. The unique, rigid, and sterically hindered structure of TMCD disrupts polymer chain packing, leading to amorphous or semi-crystalline materials with a desirable combination of characteristics.

Enhancements in Thermal Stability and Glass Transition Temperature

The introduction of TMCD into copolyester backbones consistently leads to a notable increase in both thermal stability and glass transition temperature (Tg). researchgate.netontosight.aichemicalbook.com The rigid cyclobutane (B1203170) ring of TMCD restricts segmental motion of the polymer chains, thereby elevating the temperature required for the material to transition from a glassy to a rubbery state. semanticscholar.org

Research has demonstrated that the Tg of copolyesters can be systematically controlled by varying the molar ratio of TMCD to other diol comonomers. For instance, in terephthalate-based copolyesters, glass transition temperatures have been reported to range from 80°C to 168°C, directly correlating with the proportion of TMCD units. acs.orgresearchgate.net In another series of copolyesters, the Tg ranged from 33°C to 114°C. rsc.org Copolyesters based on terephthalic acid and TMCD, with ethylene (B1197577) glycol as a comonomer, can achieve a heat deflection temperature of up to 108°C under a load of 264 psi. google.com The homopolymer of TMCD and terephthalic acid exhibits a very high glass transition temperature of about 200°C. google.com

The thermal decomposition temperature of TMCD-containing copolyesters is also enhanced, with studies showing decomposition temperatures ranging from 381°C to 424°C. rsc.org This high level of thermal stability makes these materials suitable for applications requiring durability at elevated temperatures.

Table 1: Thermal Properties of TMCD-Based Copolyesters

| Comonomer(s) | TMCD Content (mol %) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |

|---|---|---|---|

| Terephthalic acid, various bisphenols | Not specified | ~200 | 385 - 420 |

| Terephthalic acid, flexible C2-C4 aliphatic glycols | 40 - 90 | 80 - 168 | Not specified |

| Terephthalic acid, Ethylene glycol | 64 - 69 | Not specified (HDT: 102-108) | Not specified |

| Various diols | Not specified | 33 - 114 | 381 - 424 |

| 2,5-Furandicarboxylic acid, Ethylene glycol | 18 | 91.1 | Not specified |

| 2,5-Furandicarboxylic acid, Propylene glycol | 18 | 63.5 | Not specified |

| 2,5-Furandicarboxylic acid, Butylene glycol | 18 | 43.5 | Not specified |

Tailoring Mechanical Performance (Impact Resistance, Toughness, Ductility)

A key advantage of incorporating TMCD into copolyesters is the ability to achieve a unique combination of high impact strength and good toughness, properties not typically found in rigid, high-Tg polymers. acs.orgwikipedia.org The combination of the rigid TMCD monomer with more flexible diols results in materials that can absorb significant energy before fracturing. wikipedia.org

Research on terephthalate (B1205515) copolyesters has shown that impact resistance is inversely proportional to the TMCD content. acs.org By carefully selecting the ratio of TMCD to a flexible diol like 1,3-propanediol (B51772) or 1,4-butanediol (B3395766), it is possible to achieve both a high Tg (above 100°C) and high notched Izod impact values, ranging from 250 to 750 J/m. acs.orgresearchgate.net In some formulations, notched Izod values as high as 1000 J/m have been reported. acs.orgresearchgate.net For copolyesters of terephthalic acid, TMCD, and ethylene glycol, notched Izod strengths of about 11.4 to 12.5 ft-lb/in (approximately 609 to 667 J/m) have been achieved. google.com

These copolyesters also exhibit excellent ductility. wikipedia.org The ability to tailor the mechanical properties by adjusting the monomer composition makes TMCD a versatile building block for a wide range of engineering applications, from durable consumer goods to robust industrial components. nih.gov

Table 2: Mechanical Properties of TMCD-Based Copolyesters

| Comonomer(s) | TMCD Content (mol %) | Notched Izod Impact Strength (J/m) | Other Mechanical Properties |

|---|---|---|---|

| Terephthalic acid, flexible C2-C4 aliphatic glycols | 50 - 80 | 250 - 750 | High Toughness |

| Terephthalic acid, 1,3-Propanediol / 1,4-Butanediol | 40 | up to 1000 | Good Ductility |

| Terephthalic acid, Ethylene glycol | 64 - 69 | 609 - 667 | Rockwell L Hardness: 94-95 |

| 2,5-Furandicarboxylic acid, Ethylene glycol | 18 | Not specified | Tensile Modulus: 3300 MPa, Tensile Strength: 95 MPa |

Improvements in Hydrolytic and Photooxidative Stability

Polyesters containing TMCD exhibit enhanced resistance to degradation from both water (hydrolysis) and light (photooxidation). wikipedia.org The replacement of aromatic diols, which can be susceptible to photodegradation, with the cycloaliphatic TMCD monomer contributes to increased photostability. nih.gov

Accelerated weathering tests on a 1,3-propanediol/TMCD copolyterephthalate demonstrated good inherent resistance to yellowing when exposed to ultraviolet radiation. acs.orgacs.org Furthermore, copolyesters incorporating TMCD have been noted for their excellent hydrolytic stability, a critical property for applications involving contact with moisture or for products requiring a long service life. mdpi.com

Design of Specialty Polycarbonates

The use of this compound extends to the formulation of specialty polycarbonates, where it serves as a key building block to create materials with unique property profiles. ontosight.ai A significant driver for the use of TMCD in polycarbonates is as a replacement for bisphenol A (BPA), a compound that has faced scrutiny due to health concerns. rsc.orgnih.gov

By incorporating TMCD, it is possible to produce polycarbonates that possess excellent thermal, optical, and mechanical properties, often rivaling or exceeding those of traditional BPA-based polycarbonates. rsc.org The inherent rigidity of the TMCD structure contributes to a high glass transition temperature and dimensional stability in the resulting polycarbonates. ontosight.ai Simultaneously, its aliphatic nature can enhance the material's resistance to weathering and UV degradation compared to aromatic polycarbonates. The unique steric hindrance provided by the tetramethyl substitution on the cyclobutane ring also influences the polymer's solubility and processing characteristics, allowing for the design of specialty polycarbonates tailored for specific high-performance applications.

Development of Bio-based Polymer Analogues (e.g., Furan (B31954) dicarboxylate co-polyesters)

In the pursuit of sustainable materials, this compound has been successfully incorporated into bio-based polyesters, most notably those derived from 2,5-furandicarboxylic acid (FDCA). mdpi.commdpi.com FDCA is a renewable monomer derived from biomass, and its use in polyesters is a promising alternative to petroleum-based terephthalic acid.

The inclusion of TMCD in FDCA-based copolyesters, such as poly(ethylene-co-2,2,4,4-tetramethyl-1,3-cyclobutanediol 2,5-furandicarboxylate) (PETF), has been shown to significantly enhance the material's properties. mdpi.com Research has demonstrated that incorporating even a small amount of TMCD can disrupt the crystallinity of polyesters like poly(ethylene 2,5-furandicarboxylate) (PEF), rendering them amorphous and highly transparent. mdpi.com

This modification also leads to a notable increase in the glass transition temperature (Tg). For example, the Tg of PEF was increased from 87°C to 91.1°C with the introduction of 18 mol% TMCD. mdpi.com Similarly, the Tg of poly(propylene 2,5-furandicarboxylate) (PPF) increased from 55.5°C to 63.5°C. mdpi.com These bio-based copolyesters also exhibit good mechanical properties, with a reported tensile modulus of up to 3300 MPa for a PETF copolyester. mdpi.com The combination of renewability, transparency, and enhanced thermal and mechanical properties makes TMCD-modified furan dicarboxylate co-polyesters attractive for a variety of applications, including packaging. mdpi.commdpi.com

Structure Property Relationships in 2,2,4,4 Tetramethyl 1,3 Cyclobutanediol Derived Polymers

Influence of Cyclobutane (B1203170) Ring Rigidity on Polymer Dynamics

The incorporation of 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (TMCD) into a polymer backbone introduces a significant degree of rigidity, which fundamentally alters the polymer's dynamics. The four-membered cyclobutane ring, substituted with four methyl groups, is conformationally restricted and significantly stiffer than more flexible aliphatic diols like ethylene (B1197577) glycol (EG) or even other cyclic diols such as 1,4-cyclohexanedimethanol (B133615) (CHDM). researchgate.netresearchgate.netresearchgate.net This molecular rigidity limits the torsional flexibility of the polymer chain. researchgate.net

The primary consequence of this restricted mobility is a substantial increase in the glass transition temperature (Tg) of the resulting copolyesters. researchgate.netresearchgate.net The rigid spirocyclic structure effectively hinders the segmental motion of the polymer chains, meaning more thermal energy is required to transition the material from a glassy, rigid state to a more rubbery state. researchgate.net For instance, incorporating TMCD into polyesters based on 2,5-furandicarboxylic acid (FDCA) has been shown to markedly increase the Tg of the final polymer. mdpi.com This enhancement in thermal properties makes TMCD-derived polymers suitable for applications requiring high heat resistance. researchgate.netresearchgate.net The stiffness imparted by the TMCD monomer is a key factor in producing high-performance polyesters that can serve as alternatives to materials like polycarbonate. rsc.org

Correlation Between Diol Composition and Resultant Polymer Properties

The properties of copolyesters derived from TMCD are highly tunable and directly correlated with the molar ratio of TMCD to other, more flexible diols. By adjusting the diol composition, properties such as thermal resistance, impact strength, and hardness can be precisely controlled.

Generally, increasing the concentration of TMCD relative to a linear diol like ethylene glycol (EG), 1,3-propanediol (B51772) (PDO), or 1,4-butanediol (B3395766) (BDO) leads to a higher glass transition temperature (Tg) and heat deflection temperature (HDT). researchgate.netnih.gov For example, in a copolyester made with terephthalic acid (TPA), increasing the TMCD content from 23 to 35 mol% (of the total diol) raises the Tg from 93°C to 105°C and the HDT from 70°C to 82°C. researchgate.netnih.gov

While increasing rigidity often leads to brittleness, TMCD-based copolyesters can exhibit a unique combination of high toughness and heat resistance. nih.gov There is an optimal range for TMCD content to achieve both high impact strength and a high Tg. researchgate.net Copolymers containing 50-80 mol% TMCD can simultaneously possess a Tg greater than 100°C and a high notched Izod impact strength between 550 and 800 J/m. researchgate.netnih.gov However, impact resistance is generally inversely proportional to the TMCD content; the highest impact strength of 1070 J/m was observed at 40 mol% TMCD. researchgate.netnih.gov

The choice of the co-diol also plays a crucial role. For a given TMCD content, different co-diols will yield polymers with distinct properties.

The following table illustrates the effect of diol composition on the properties of TPA-based copolyesters.

| Diol Composition (mol%) | Tg (°C) | HDT (°C) @ 1.82 MPa | Notched Izod Impact (J/m) | Hardness (Rockwell L) |

| 64% TMCD , 36% EG | 141 | 102 | 662.2 | 94 |

| 50% TMCD , 50% EG | - | 90 | 129.8 | 90 |

| 64% TMCD , 36% BDO | 119 | - | - | - |

| 60% TMCD , 40% PDO | 87 | - | - | - |

| 57% TMCD , 43% PDO | 112 | - | - | - |

| 53% TMCD , 47% PDO | 101 | - | - | - |

| 100% BDO (PBT) | 52 | - | - | - |

| 100% PDO | 59 | - | - | - |

Data sourced from a review on terephthalic acid copolyesters containing TMCD. nih.gov

Stereo-isomerism Effects on Polymer Chain Conformation and Dimensions

This compound is synthesized and utilized as a mixture of two stereoisomers: cis and trans. wikipedia.org The spatial arrangement of the hydroxyl groups relative to the cyclobutane ring is different in each isomer, which has a profound effect on the polymer chain's conformation and, consequently, its physical properties. researchgate.net

The trans-isomer has a planar cyclobutane ring with a dihedral angle of 0°, while the ring of the cis-isomer is non-planar, exhibiting an average dihedral angle of 17.5° in the solid state. wikipedia.orgwikipedia.org This structural difference at the monomer level translates to distinct macroscopic properties in the resulting polymer.

Research has shown that a higher content of the trans-TMCD isomer can promote crystallinity in the polymer. nih.gov Conversely, polymers synthesized with the cis-isomer tend to be amorphous. researchgate.net In a study of terephthalate (B1205515) copolyesters made with TMCD and 1,3-propanediol, the polymer derived from pure cis-TMCD was found to be amorphous and significantly tougher than the one derived from pure trans-TMCD, which was semicrystalline. researchgate.net

The mechanical properties are directly impacted by this stereoisomer-induced conformation. The cis-CBDO-based copolymer exhibited a Notched Izod impact strength of 1070 J/m, whereas the trans form had a value of 841 J/m. researchgate.net The mixed isomer polymer showed an intermediate value, demonstrating that the choice of stereoisomer is a critical variable for tailoring the molecular architecture and performance of these polyesters. researchgate.net

Intermolecular Interactions in this compound Copolymers

The final properties of a polymer are governed not only by the characteristics of a single chain but also by the interactions between adjacent chains. In TMCD-derived polyesters, these intermolecular forces are primarily dipole-dipole interactions between the ester groups that form the polymer backbone.

While the hydroxyl groups of the TMCD monomer are capable of forming strong hydrogen bonds, they are consumed during the esterification reaction to form the polymer. rsc.orgnih.gov Therefore, the dominant interactions within the final copolyester are the van der Waals forces and the dipole-dipole interactions of the ester linkages. The unique stiffness imparted by the TMCD unit, combined with the specific cis/trans ratio, ultimately controls the polymer chain conformation. This conformation determines how effectively these intermolecular forces can operate, thereby influencing the material's bulk properties, such as its modulus, strength, and thermal characteristics.

Environmental Research Perspectives on 2,2,4,4 Tetramethyl 1,3 Cyclobutanediol Derived Polymers

Studies on Biodegradation Behavior of Polyester (B1180765) Compositions

The biodegradation of polyesters is an enzymatic process where microorganisms secrete enzymes, such as cutinases and lipases, that hydrolyze the ester bonds in the polymer backbone. nih.govfrontiersin.org This process is highly dependent on the polymer's chemical structure, crystallinity, and hydrophobicity. While many aliphatic polyesters are known to be biodegradable, aromatic polyesters are generally recalcitrant. nih.gov

Polymers derived from TMCD, such as the commercially prominent Tritan™ copolyester, are generally considered non-biodegradable. greenhive.io This resistance to microbial attack is primarily due to the inherent chemical structure of the TMCD monomer. The four methyl groups on the cyclobutane (B1203170) ring create significant steric hindrance, which is thought to protect the adjacent ester linkages from enzymatic hydrolysis. researchgate.netwikipedia.org Enzymes require a specific conformation to bind to the polymer chain and catalyze the cleavage of ester bonds; the bulky and rigid nature of the TMCD moiety interferes with this process.

Copolyesters made with TMCD are typically aliphatic-aromatic, combining TMCD and other diols like 1,4-cyclohexanedimethanol (B133615) (CHDM) with aromatic dicarboxylic acids such as terephthalic acid. wikipedia.org While the incorporation of aliphatic units into a polyester backbone can sometimes increase susceptibility to degradation compared to fully aromatic polyesters, the specific structure of the TMCD unit confers high stability. nih.gov Studies on the biodegradation of various polyesters have shown that even for those designed to be biodegradable, the rate and extent of degradation are highly dependent on the specific monomers used and the environmental conditions. nih.govnih.gov For TMCD-based copolyesters, their design for durability and stability inherently makes them resistant to the enzymatic processes that drive biodegradation. google.comgoogle.com

| Polymer Structural Feature | Influence on Biodegradation | Example Monomer/Polymer | Expected Behavior of TMCD-Copolyesters |

|---|---|---|---|

| Backbone Type | Aliphatic backbones are generally more susceptible to enzymatic attack than aromatic ones. | Poly(butylene succinate) (PBS) - Biodegradable Poly(ethylene terephthalate) (PET) - Recalcitrant | Contains both aliphatic (TMCD) and aromatic (terephthalate) units, but the TMCD structure confers high resistance. |

| Steric Hindrance | Bulky side groups near the ester linkage can block enzyme access. | Poly(lactic acid) (PLA) - Biodegradable, but slower than other aliphatics. | The four methyl groups on the TMCD ring create high steric hindrance, significantly inhibiting enzymatic hydrolysis. |

| Chain Flexibility | Flexible polymer chains can more easily adopt the conformation required for enzyme binding. | Polycaprolactone (PCL) - Flexible and readily biodegradable. | The cyclobutane ring of TMCD imparts significant rigidity to the polymer chain, reducing flexibility and enzyme accessibility. |

| Crystallinity | Enzymatic degradation typically occurs in the amorphous regions first. High crystallinity can slow degradation. | High-crystallinity PET vs. amorphous PET. | TMCD is often used to produce amorphous copolyesters, which would normally favor degradation. However, the chemical resistance from its structure is the dominant factor. mdpi.com |

Assessment of Hydrolytic Degradation in Polymer Systems

Hydrolytic degradation is an abiotic process where water molecules cleave the chemical bonds within a polymer chain, such as the ester linkages in polyesters. youtube.com This process is influenced by factors including temperature, pH, and the polymer's chemical structure. While all polyesters are susceptible to hydrolysis to some extent, those derived from TMCD are specifically engineered for excellent hydrolytic stability. google.commdpi.com

The resistance to hydrolysis is a key performance characteristic of TMCD-containing copolyesters, allowing their use in applications involving prolonged contact with water, such as food and beverage containers. mdpi.com This stability is, much like its resistance to biodegradation, attributed to the unique molecular structure of TMCD. The bulky tetramethyl-substituted cyclobutane ring shields the vulnerable ester bonds from attack by water molecules. This steric protection makes the polymer chain less accessible, slowing the rate of hydrolysis significantly under typical environmental conditions.

While extreme conditions, such as high temperatures (above 80-100°C) or the presence of strong acids or bases, can accelerate the hydrolysis of these polymers, their degradation under normal environmental pH and temperature is negligible. wikipedia.orggoogle.com Patents related to TMCD-based polyesters often highlight their resistance to hydrolytic degradation as a superior property compared to other polymers like polycarbonate. google.com This inherent chemical stability means that products made from these materials are not expected to break down through hydrolysis over short or medium timescales in aquatic or terrestrial environments. Abiotic degradation in the environment is more likely to be initiated by photo-oxidation from UV radiation, which can create surface-level changes that may then be more susceptible to other weathering processes. frontiersin.orgresearchgate.net

| Factor | Influence on Hydrolytic Degradation of Polyesters | Performance of TMCD-Derived Polymers |

|---|---|---|

| Temperature | Higher temperatures increase the rate of hydrolysis. | Stable at typical environmental temperatures. Degradation is noted at elevated temperatures (e.g., >80°C), but they are designed to be stable at temperatures used for warm-fill applications. wikipedia.org |

| pH | Hydrolysis is catalyzed by both acidic and alkaline conditions. | Engineered for high stability across a wide pH range typical of foods, beverages, and environmental exposure. |

| Chemical Structure (Monomers) | The accessibility of ester linkages to water molecules is key. Steric hindrance around the ester group reduces the rate of hydrolysis. | The TMCD monomer provides significant steric shielding of the ester bonds, conferring exceptional hydrolytic stability. mdpi.com |

| Hydrophobicity | More hydrophobic polymers absorb less water, slowing down bulk hydrolysis. | The hydrocarbon-rich structure of TMCD contributes to the polymer's overall hydrophobicity and resistance to water ingress. |

Future Research Directions and Emerging Applications of 2,2,4,4 Tetramethyl 1,3 Cyclobutanediol

Innovations in Synthesis and Process Optimization for Industrial Scale

The industrial-scale production of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (B147498) traditionally involves the dimerization of isobutyric anhydride (B1165640) to form 2,2,4,4-tetramethyl-1,3-cyclobutanedione, followed by hydrogenation. semanticscholar.org While this process is well-established, ongoing research focuses on improving efficiency, reducing costs, and minimizing environmental impact.

Recent innovations have targeted the catalytic hydrogenation step as a key area for optimization. A notable advancement is the development of a novel four-component catalyst system comprising copper oxide, zinc oxide, aluminum oxide, and chromium oxide. acs.org This catalyst demonstrates high activity and selectivity in the hydrogenation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione to TMCD, with reported conversion rates of 87.7% and selectivity of 85.8%. acs.org The enhanced performance of this catalyst system presents a significant opportunity to improve the economics of TMCD production.

Another critical aspect of process optimization addresses the challenges associated with the physical properties of TMCD, particularly its tendency to sublimate during polymerization processes. researchgate.net This sublimation can lead to pipeline blockage and deviations in the final copolymer composition. researchgate.net Research has shown that the use of specific co-monomers, such as 2-methyl-1,3-propanediol (MPO) or 3-methyl-1,5-pentanediol (Pe′DO), can facilitate the dissolution of TMCD and mitigate its sublimation. researchgate.net This approach not only improves the robustness of the polymerization process but also enhances the thermal stability of the resulting copolyesters. researchgate.net

Further research in this area is expected to focus on the development of even more efficient and sustainable catalytic systems, as well as continuous processing technologies that can streamline production and reduce energy consumption.

Exploration of Novel Polymer Architectures and Composites

The rigid and bulky cyclobutane (B1203170) ring of TMCD provides a unique platform for the design of novel polymer architectures with tailored properties. Beyond simple random copolyesters, researchers are exploring more complex structures such as block copolymers and branched polymers to unlock new functionalities.

Segmented block copolyesters containing TMCD have been successfully synthesized via conventional melt transesterification. google.comresearchgate.net These materials exhibit a microphase-separated morphology, leading to enhanced mechanical properties compared to their random copolymer counterparts. google.com The steric hindrance provided by the TMCD monomer can reduce transesterification of the hard segments, allowing for the formation of well-defined block architectures. google.comresearchgate.net This opens up possibilities for creating thermoplastic elastomers and other high-performance materials with a unique combination of rigidity and flexibility.

The exceptional impact resistance of TMCD-based copolyesters makes them prime candidates for the development of high-performance composites. nih.gov Copolyesters of TMCD with flexible diols like 1,3-propanediol (B51772) have demonstrated notched Izod impact values exceeding those of bisphenol A polycarbonate, a benchmark for impact-resistant plastics. nih.gov These properties are particularly attractive for applications requiring high toughness and durability, such as in protective gear and automotive components. Future research will likely focus on reinforcing these tough copolyesters with fibers (e.g., glass, carbon) or nanoparticles to create composites with unprecedented strength-to-weight ratios and impact energy absorption capabilities.

| Copolyester Composition | Notched Izod Impact Strength (J/m) | Glass Transition Temperature (°C) | Reference |

|---|---|---|---|

| TPA-CHDM/TMCD (60-80% CHDM / 20-40% TMCD) | 700-900 | 105-120 | researchgate.net |

| Copolyester with 40 mol% CBDO | 1070 | ~100 | nih.gov |

Advanced Functionalization for Specialized Applications (e.g., Self-Healing Polymers, Dental Resins)

The functionalization of TMCD and its derivative polymers is a promising avenue for creating materials with specialized and advanced functionalities.

Dental Resins

One of the most significant applications of TMCD is as a bisphenol A (BPA)-free alternative in dental materials. nih.govnih.gov Aromatic diols like BPA have been widely used in dental resins to provide good thermal and mechanical stability. nih.govnih.gov However, concerns over the potential health effects of BPA have driven the search for safer alternatives. TMCD, with its rigid cyclic structure, can be used to synthesize polymerizable resins for dental composites that exhibit comparable or even superior properties to their BPA-containing counterparts. nih.govnih.gov

Researchers have successfully formulated urethane dimethacrylate and carbonate-type resins from TMCD. nih.govnih.gov For example, a urethane dimethacrylate oligomer can be prepared through a one-step condensation reaction of TMCD with a monohydroxy-monomethacrylate. nih.gov These TMCD-based resins, when formulated with appropriate initiators and fillers, can be cured to form clear, rigid materials with high flexural strength and hardness, making them suitable for dental restoratives. nih.govnih.gov

| TMCD-Based Resin Type | Key Reactants | Resulting Polymer Properties | Reference |

|---|---|---|---|

| Urethane Dimethacrylate Oligomer | TMCD, Monohydroxy-monomethacrylate (ICEM), 2,4,4-(2,2,4)-trimethyl-hexanediisocyanate (TMDI), 2-hydroxyethylmethacrylate (HEMA) | Liquid oligomer, forms a clear, rigid cured resin. | nih.gov |

| Carbonate Resin | TMCD | Semi-crystalline with a melting point of ~68°C, forms a clear, rigid cured resin. | nih.govnih.gov |

Self-Healing Polymers

While direct reports of self-healing polymers based on TMCD are limited, the inherent properties of TMCD-containing polyesters make them interesting candidates for the development of such materials. One study has noted that terephthalate (B1205515) polyesters prepared with TMCD and 1,3-propanediol exhibit "very strong self-healing behavior that is activated by heat." researchgate.net This suggests that the unique polymer architecture created by the inclusion of TMCD may facilitate chain mobility and entanglement in a way that promotes thermal healing.

Future research in this area could focus on the deliberate functionalization of TMCD-based polymers with moieties that enable self-healing through dynamic covalent bonds or reversible crosslinking. mdpi.comnih.gov For example, incorporating disulfide bonds, which can undergo reversible exchange reactions, into the backbone of a TMCD polyester (B1180765) could impart self-healing capabilities. mdpi.com Similarly, the introduction of functional groups that can participate in Diels-Alder or retro-Diels-Alder reactions would allow for thermally reversible crosslinking and healing. mdpi.com The high glass transition temperature of many TMCD-based polymers presents a challenge, as self-healing often requires polymer chain mobility above Tg. acs.org However, strategies such as the incorporation of flexible segments or the use of dynamic chemistries that can operate in the glassy state could be explored to overcome this limitation.

Integration with Bio-based Feedstocks for Sustainable Materials Science

The growing demand for sustainable materials has spurred research into the integration of TMCD with bio-based monomers to reduce the reliance on fossil fuels. A particularly promising area is the copolymerization of TMCD with 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid. nih.govnih.govresearchgate.net

FDCA-based polyesters, such as poly(ethylene 2,5-furandicarboxylate) (PEF), are known for their excellent barrier properties. nih.gov However, their thermal and mechanical properties can sometimes be a limitation for certain applications. The incorporation of TMCD as a co-monomer in FDCA-based polyesters has been shown to significantly increase the glass transition temperature and improve mechanical properties. nih.govresearchgate.net For instance, the introduction of TMCD into PEF can transform the semi-crystalline polymer into a completely amorphous and transparent material with a higher Tg. nih.govresearchgate.net

This combination of a rigid, fossil-based monomer (TMCD) with a bio-based monomer (FDCA) allows for the creation of high-performance copolyesters with a significant renewable content. These materials are being investigated as potential bio-based substitutes for petroleum-based plastics like poly(ethylene terephthalate) (PET) in applications such as packaging, where a combination of transparency, thermal stability, and good barrier properties is required. nih.gov

| FDCA-Based Polyester | TMCD Content | Effect on Glass Transition Temperature (Tg) | Reference |

|---|---|---|---|

| Poly(ethylene 2,5-furandicarboxylate) (PEF) | 18% | Increased from 87°C to 91.1°C | nih.govresearchgate.net |

| Poly(propylene 2,5-furandicarboxylate) (PPF) | 18% | Increased from 55.5°C to 63.5°C | nih.govresearchgate.net |

| Poly(butylene 2,5-furandicarboxylate) (PBF) | 18% | Increased from 39.0°C to 43.5°C | nih.govresearchgate.net |

Future research will likely explore the use of TMCD with a wider range of bio-based monomers and plasticizers to further enhance the sustainability and performance of these advanced materials.

常见问题

Q. How can conflicting data on copolymer mechanical performance be resolved?

- Answer :

- Controlled isomer incorporation : Synthesize copolymers with defined cis/trans ratios.

- Cross-validation : Combine DMA, tensile testing, and NMR to correlate structure with properties.

- Batch consistency : Document synthesis conditions (catalyst, solvent, temperature) meticulously.

Discrepancies often reflect unoptimized isomer ratios or inconsistent processing parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。